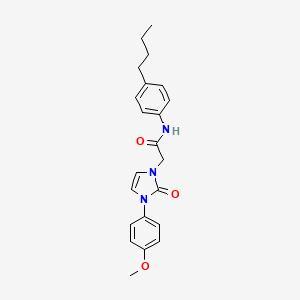

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-3-4-5-17-6-8-18(9-7-17)23-21(26)16-24-14-15-25(22(24)27)19-10-12-20(28-2)13-11-19/h6-15H,3-5,16H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSWXUQZOZYAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the imidazole derivative with an acyl chloride or anhydride.

Introduction of the Butylphenyl Group: The butylphenyl group can be attached through a Friedel-Crafts alkylation reaction using butylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-([1,1-biphenyl]-4-yl)oxazol-2-yl)-2-(2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)acetamide ()

- Structural Differences :

- The heterocyclic core is a 4,5-dihydroimidazole fused with a dimethoxyphenyl group, contrasting with the 2-oxo-imidazolidine in the target compound.

- The 4-biphenyloxazole substituent replaces the 4-butylphenyl group, introducing extended π-conjugation.

- Synthetic Approach : Synthesized via reflux with p-phenyl phenacyl bromide, highlighting the role of alkylation in acetamide functionalization .

Benzothiazole-Based Acetamides ()

- Examples :

- N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- Substituents: Methoxy vs. ethoxy groups on benzothiazole influence lipophilicity and steric bulk. The 4-methoxyphenyl acetyl group parallels the target compound’s 4-methoxyphenyl-imidazolidine, suggesting shared electronic effects .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Features :

Hydrogen Bonding and Crystal Packing

- Target Compound: Likely exhibits N–H···O hydrogen bonds between the amide and imidazolidinone carbonyl, as seen in analogous structures (e.g., ). Such interactions stabilize crystal lattices and influence solubility .

- Comparison with : The R₂²(10) dimer motif is common in acetamides, but steric effects from the 4-butylphenyl group may disrupt this pattern, leading to distinct packing arrangements.

Table: Structural and Functional Comparison of Acetamide Derivatives

Biological Activity

N-(4-butylphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

Research on this compound indicates several biological activities:

- Anti-inflammatory Activity : Studies have shown that imidazole derivatives exhibit anti-inflammatory properties. The presence of the methoxyphenyl group may enhance this activity by modulating inflammatory pathways .

- Anticancer Activity : Preliminary screening against various cancer cell lines has indicated that this compound possesses some level of anticancer activity. However, its efficacy appears to be limited, with only minor sensitivity observed in certain leukemia cell lines at a concentration of 10 µM .

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .

- Induction of Apoptosis in Cancer Cells : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies and Research Findings

A summary of relevant studies is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.